Scientific Field: Medicinal Chemistry
Summary of the Application: This compound is used in the development of anti-tubercular drugs.
Methods of Application or Experimental Procedures: The compound was synthesized using a series of reactions. Initially, 2,4-diamino-6-chloropyrimidine was generated from a starting material by treatment with phosphorus oxychloride.
Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells.
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of new pyrimidine derivatives using organolithium reagents.
Methods of Application or Experimental Procedures: The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine in 71% yield.
Scientific Field: Food Chemistry
Summary of the Application: This compound is used in the detection of melamine in dog food. Melamine is a nitrogen-rich compound that can falsely elevate protein levels in food products, and its presence in pet food has been linked to pet illnesses and deaths.
Methods of Application or Experimental Procedures: The compound is used as a standard in gas chromatography-mass spectrometry (GC-MS) analysis to detect and quantify melamine in dog food.
Results or Outcomes: The use of this compound in GC-MS analysis allows for accurate detection and quantification of melamine in dog food, helping to ensure the safety and quality of pet food products.
Summary of the Application: This compound is used in the synthesis of 4,6-disubstituted pyrimidines.
Methods of Application or Experimental Procedures: The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine in 71% yield.
Summary of the Application: This compound is used in the synthesis of new pyrimidine derivatives using organolithium reagents.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It features a pyrimidine ring substituted with two amino groups at positions 2 and 4, a chlorine atom at position 6, and a cyano group at position 5. This unique arrangement of functional groups imparts significant chemical reactivity and biological activity to the compound.
For example, treatment with phosphorus oxychloride leads to the formation of 2,4-diamino-6-chloropyrimidine from its hydroxylated precursor .
2,4-Diamino-6-chloropyrimidine-5-carbonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The presence of amino and cyano groups contributes to its bioactivity by enhancing interactions with biological targets such as enzymes and receptors.
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile generally involves several steps:
Alternative methods include using different starting materials and reaction conditions to optimize yield and purity .
The compound finds applications in various fields:
Interaction studies have highlighted the compound's ability to bind with specific biological targets, such as enzymes involved in bacterial metabolism. These interactions are primarily driven by hydrogen bonding and electrostatic forces due to the presence of amino and cyano groups. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent.
Several compounds share structural similarities with 2,4-diamino-6-chloropyrimidine-5-carbonitrile. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Diaminopyrimidine | Two amino groups on pyrimidine | Lacks chlorine and cyano groups |
6-Chloropyrimidine | Chlorine at position 6 | No amino groups; less bioactive |
5-Cyano-2-amino-4-pyrimidinamine | Cyano group at position 5 | Contains only one amino group |
2-Amino-4-chloro-5-cyanopyrimidine | Similar substitution pattern | Different positioning of functional groups |
Each of these compounds exhibits unique properties that differentiate them from 2,4-diamino-6-chloropyrimidine-5-carbonitrile, particularly in terms of their biological activity and reactivity profiles.